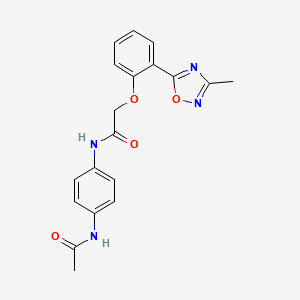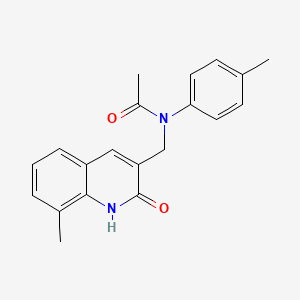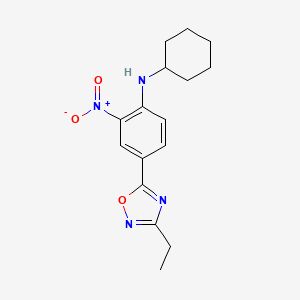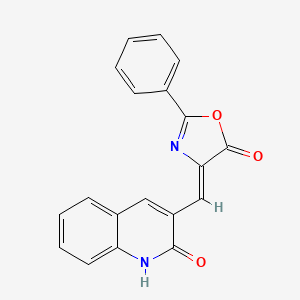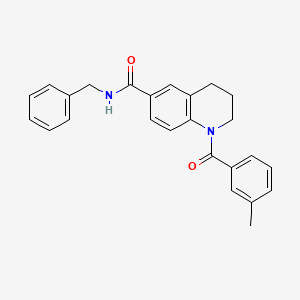
N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CTQ belongs to the class of tetrahydroquinoline derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but several studies have suggested that it exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound has also been shown to exhibit low toxicity in animal studies, suggesting that it may have a favorable safety profile.
One of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
Several future directions for research on N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide include:
1. Further studies to elucidate the exact mechanism of action of this compound and its potential side effects.
2. Development of novel formulations to improve the solubility and bioavailability of this compound.
3. Evaluation of the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Exploration of the potential synergistic effects of this compound with other compounds for the development of novel combination therapies.
5. Investigation of the potential role of this compound in modulating the immune system and its potential applications in immunotherapy.
In conclusion, this compound is a synthetic compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been extensively studied for its potential therapeutic applications in various diseases, and several future directions for research on this compound have been identified. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel therapeutics.
Synthesis Methods
The synthesis of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with cyclopropylamine in the presence of a base, followed by a cyclization reaction with 2-aminobenzamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-cancer activity of this compound in various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of various signaling pathways.
In addition to its anti-cancer effects, this compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has been studied in several animal models of inflammation, including arthritis and colitis, and has been shown to reduce inflammation and improve disease symptoms.
Properties
IUPAC Name |
N-benzyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-7-5-10-22(15-18)25(29)27-14-6-11-20-16-21(12-13-23(20)27)24(28)26-17-19-8-3-2-4-9-19/h2-5,7-10,12-13,15-16H,6,11,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOJVVFBWQFTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
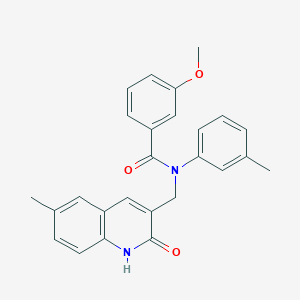

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

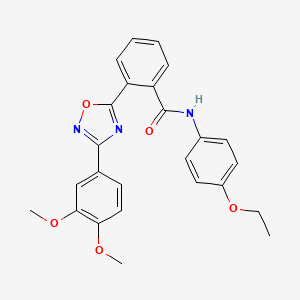
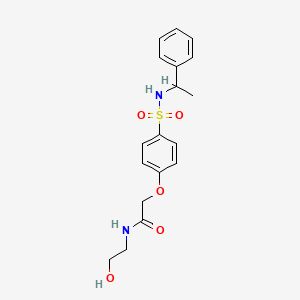


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)
